2-chloro-5-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)sulfamoyl]-N-phenylbenzamide
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Overview
Description
2-Chloro-5-({2-[5-(Chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}sulfamoyl)-N-phenylbenzamide is a complex organic compound that features a combination of indole, benzamide, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-({2-[5-(Chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}sulfamoyl)-N-phenylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chlorodifluoromethoxy Group: This step involves the reaction of the indole derivative with chlorodifluoromethane in the presence of a base.
Sulfonamide Formation: The indole derivative is then reacted with an appropriate sulfonyl chloride to form the sulfonamide linkage.
Benzamide Formation: Finally, the sulfonamide intermediate is coupled with a chlorobenzamide derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide sites.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions, leading to various derivatives.
Coupling Reactions: The benzamide and indole rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation/Reduction: Oxidized or reduced forms of the indole ring.
Coupling: Biaryl or diaryl derivatives.
Scientific Research Applications
2-Chloro-5-({2-[5-(Chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}sulfamoyl)-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with multiple biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various receptors, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate . The chlorodifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoropyridine
- 2-Chloro-5-fluoropyrimidine
- 2-Chloro-5-(chlorodifluoromethoxy)pyridine
Uniqueness
Compared to similar compounds, 2-Chloro-5-({2-[5-(Chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}sulfamoyl)-N-phenylbenzamide is unique due to its combination of indole, benzamide, and sulfonamide moieties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C25H21Cl2F2N3O4S |
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Molecular Weight |
568.4 g/mol |
IUPAC Name |
2-chloro-5-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethylsulfamoyl]-N-phenylbenzamide |
InChI |
InChI=1S/C25H21Cl2F2N3O4S/c1-15-19(20-13-17(36-25(27,28)29)7-10-23(20)31-15)11-12-30-37(34,35)18-8-9-22(26)21(14-18)24(33)32-16-5-3-2-4-6-16/h2-10,13-14,30-31H,11-12H2,1H3,(H,32,33) |
InChI Key |
DBQKGZBKPPAVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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